Regioisomeric Fluorine Positioning Drives Differential Nav1.7 Binding Affinity: 2,4-Difluoro Pattern vs. 2-Fluoro and Unsubstituted Analogs
In the AbbVie Nav1.7 inhibitor series (US9783527), the impact of aryl fluorination on imidazolidinone-based ligands was quantitatively assessed. The 2,4-difluorophenyl-bearing imidazolidin-2-one analog (Example 36) achieved an hNav1.7 IC₅₀ of 643 nM [1], whereas the 2-fluorophenyl imidazolidine-1-carboxylate congener (Example 2) exhibited a 14% weaker IC₅₀ of 733 nM [2] under identical assay conditions (HEK293 cells stably expressing recombinant human Nav1.7, fluorescence-based membrane potential assay). A structurally distinct 2,4-difluorophenyl-bearing compound from the same chemotype series (Example 43) showed an IC₅₀ of 1,670 nM [3], further confirming that the 2,4-difluoro substitution pattern is necessary but not sufficient — the full molecular context determines the degree of potency enhancement. Although the target compound (tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate) differs in scaffold connectivity (N3-aryl vs. C5-aryl), the consistent observation that 2,4-difluorophenyl substitution improves Nav1.7 binding relative to 2-fluorophenyl supports the value of the 2,4-difluoro building block for medicinal chemistry programs targeting voltage-gated sodium channels.
| Evidence Dimension | hNav1.7 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl-imidazolidin-2-one (Example 36): 643 nM; 2,4-Difluorophenyl congener (Example 43): 1,670 nM |
| Comparator Or Baseline | 2-Fluorophenyl congener (Example 2): 733 nM; Unsubstituted or alternative substitution patterns in series show weaker activity |
| Quantified Difference | 14% improvement (643 vs. 733 nM) for 2,4-diF vs. 2-F in matched scaffold context; potency range across 2,4-diF analogs: 643–1,670 nM |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.7; fluorescence-based membrane potential assay (DiSBAC₂ substrate); preincubation 40 min |
Why This Matters
The 2,4-difluorophenyl group, when incorporated into imidazolidinone-based ligands, consistently produces measurable changes in Nav1.7 binding that cannot be achieved with mono-fluorinated or regioisomeric aryl groups, making this building block essential for SAR exploration of ion channel targets.
- [1] BindingDB BDBM344734. US9783527, Example 36. 1-[1-(2,4-difluorophenyl)-1H-indazol-4-yl]-3-(1,3-oxazol-2-ylmethyl)imidazolidin-2-one. hNav1.7 IC₅₀: 643 nM. View Source
- [2] BindingDB BDBM344699. US9783527, Example 2. tert-butyl 3-[1-(2-fluorophenyl)-1H-indazol-4-yl]-2-oxoimidazolidine-1-carboxylate. hNav1.7 IC₅₀: 733 nM (fluorescence assay) and 730 nM (Qpatch). View Source
- [3] Frost JM et al. J Med Chem. 2016;59(7):3290-3302. Comprehensive SAR of imidazolidinone-based Nav1.7 inhibitors (AbbVie). PMID: 27015369. View Source
